![molecular formula C17H10F4N2O2 B6581682 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide CAS No. 1211720-08-9](/img/structure/B6581682.png)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

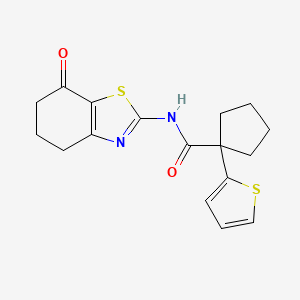

“N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide” is a chemical compound with a molecular weight of 196.16 . It is related to 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine .

Synthesis Analysis

The compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of the compound were grown from CH2Cl2 at room temperature .Molecular Structure Analysis

The crystal structure of the compound was determined using single-crystal X-ray diffraction methods at 294 (1) K in space group Pn (No. 7) . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)° . The central amide group plane is oriented by 23.04(18)° and 23.69(17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1· · · F12 = 2.12(4) Å .Chemical Reactions Analysis

The compound is related to 2,4-Difluorobenzylamine, which has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .Physical And Chemical Properties Analysis

The compound is related to 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine, which has a molecular weight of 196.16 and is a powder in physical form .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

F2493-1321: has been investigated for its potential in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly transmetalate with palladium(II) complexes, facilitating the formation of new C–C bonds .

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules, including F2493-1321 , have attracted significant interest in medicinal chemistry and drug development. Researchers explore their therapeutic potential, diagnostic applications, and biosensing capabilities. Investigating the compound’s interactions with biological targets may reveal novel drug candidates .

Antibacterial Effects and Bone Regeneration

Bismuth-based nanoparticles (BiNPs) have desirable antibacterial effects and bone regeneration potential. While not directly studied for F2493-1321 , this area of research involving BiNPs opens new possibilities for clinical translation .

Forensic Applications

Although not directly related to F2493-1321 , validation and forensic applications of novel X-chromosomal short tandem repeats (X-STRs) are indispensable. These distinct markers play a crucial role in forensic genetics, distinct from autosomal and Y chromosome markers .

Photothermal Therapy and Photocatalytic Activity

While not specifically explored for F2493-1321 , bismuth-based nanoparticles exhibit enhanced photocatalytic activity and can be used in near-infrared light-guided photothermal therapy. Further research may uncover its potential in these fields .

Wirkmechanismus

The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction . In addition, weaker C-H· · · F/O interactions are noted: a R2 2(12) synthon involving two C-H, a N-H and two C-F groups, with C-F· · · C ring–ring stacking contacts completing the interactions .

Eigenschaften

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F4N2O2/c18-9-4-5-11(14(21)6-9)15-7-10(23-25-15)8-22-17(24)16-12(19)2-1-3-13(16)20/h1-7H,8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIYRLSFGUAKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)

![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)

![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)

![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)

![3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine](/img/structure/B6581663.png)

![3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6581669.png)

![N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6581676.png)